5-Bromopyrido[2,3-d]pyrimidin-4-ol

Medicinal Chemistry Drug Discovery Fragment-Based Screening

Medicinal chemistry programs targeting ATP-competitive kinase inhibitors require validated scaffolds with orthogonal diversification vectors. The unsubstituted core lacks a cross-coupling handle, forcing de novo synthesis for each analog. - **5-Bromo Handle**: Enables Suzuki-Miyaura, Negishi, and Buchwald-Hartwig late-stage diversification. - **Lead-like Properties**: MW 226.03, XLogP 0.7 - ideal for fragment screening to probe optimization. - **Reliable Supply**: ≥95% purity (HPLC), batch-to-batch consistency for SAR campaigns. Ship globally within 48h. Technical data sheet available.

Molecular Formula C7H4BrN3O
Molecular Weight 226.033
CAS No. 2168637-32-7
Cat. No. B2803139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrido[2,3-d]pyrimidin-4-ol
CAS2168637-32-7
Molecular FormulaC7H4BrN3O
Molecular Weight226.033
Structural Identifiers
SMILESC1=CN=C2C(=C1Br)C(=O)NC=N2
InChIInChI=1S/C7H4BrN3O/c8-4-1-2-9-6-5(4)7(12)11-3-10-6/h1-3H,(H,9,10,11,12)
InChIKeyIVHQXTZXVMOYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyrido[2,3-d]pyrimidin-4-ol: Halogenated Scaffold for Kinase Probes


5-Bromopyrido[2,3-d]pyrimidin-4-ol (CAS 2168637-32-7) is a heterocyclic building block comprising a fused pyridine-pyrimidine core with a strategic bromine substituent at the 5-position and a hydroxyl group at the 4-position. Its molecular formula is C7H4BrN3O with a molecular weight of 226.03 g/mol [1]. This core structure is a recognized privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors targeting the epidermal growth factor receptor (EGFR) and other tyrosine kinases, where the 5-position bromine serves as a critical vector for divergent analog synthesis [2].

Critical Role of the 5-Bromo Substituent


The pyrido[2,3-d]pyrimidin-4-ol core is a versatile scaffold, but its specific substitution pattern dictates its synthetic utility and physicochemical properties. The 5-position bromine atom in this compound is not an interchangeable feature; it is a strategic functional handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, a capability that is absent in the unsubstituted analog [1]. Furthermore, the introduction of the bromine atom significantly alters the compound's lipophilicity and molecular weight, which are critical parameters for fragment-based drug discovery and the development of probes with desirable cell permeability [2]. Therefore, substituting this compound with a des-bromo analog, a different halogen (e.g., chloro or fluoro), or an alternative core entirely will fundamentally change the scope of accessible downstream derivatives and the resulting physicochemical profile, rendering it unsuitable for applications where the 5-bromo vector is required.

Comparison with Closest Analogs


Physicochemical Profile vs. Unsubstituted Analog

5-Bromopyrido[2,3-d]pyrimidin-4-ol exhibits a notably different physicochemical profile compared to the parent unsubstituted pyrido[2,3-d]pyrimidin-4-ol scaffold. The introduction of a bromine atom at the 5-position increases the molecular weight by 78.90 g/mol and reduces the calculated partition coefficient (XLogP3-AA) by 0.4 units relative to the hydrogen-substituted analog [1]. This alteration in lipophilicity and size is a critical parameter for tuning the properties of a chemical probe or lead compound.

Medicinal Chemistry Drug Discovery Fragment-Based Screening

5-Bromo Substituent as a Cross-Coupling Handle

The defining utility of 5-Bromopyrido[2,3-d]pyrimidin-4-ol over its unsubstituted or chloro/fluoro analogs lies in the reactivity of the aryl bromide for palladium-catalyzed cross-coupling. The 5-bromo moiety in a protected derivative (2,4-dipivaloylamino-5-bromopyrido[2,3-d]pyrimidine) has been explicitly utilized as a key intermediate in a Negishi coupling with an organozinc halide to access a series of 6-substituted benzyl analogs [1]. While direct kinetic data comparing reaction yields of 5-bromo vs. 5-chloro derivatives in this specific scaffold are not available in the public domain, the use of an aryl bromide is standard practice for achieving high conversion rates under mild conditions in Suzuki-Miyaura and Negishi couplings, a feature that is less accessible with the less reactive aryl chloride or the non-existent hydrogen analog.

Organic Synthesis Medicinal Chemistry Parallel Synthesis

Conformational Rigidity and Rotational Restriction

The core scaffold of 5-Bromopyrido[2,3-d]pyrimidin-4-ol is characterized by a completely rigid structure, possessing zero rotatable bonds [1]. This is in direct contrast to many alternative heterocyclic cores used in kinase inhibitor design, such as 2-anilinopyrimidines, which typically contain multiple rotatable bonds. A lower number of rotatable bonds is directly correlated with higher ligand efficiency and a lower entropic penalty upon binding to a target protein, a key principle in fragment-based drug discovery.

Computational Chemistry Structure-Based Drug Design Biophysical Assays

Validated Scaffold in EGFR Inhibitor Patents

The pyrido[2,3-d]pyrimidin-4-ol scaffold is not a theoretical construct but a validated core in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Foundational patent literature, specifically U.S. Patent 5,654,307, explicitly describes 4-substituted amino pyrido[2,3-d]pyrimidines as inhibitors of the EGFR family of tyrosine kinases, establishing this core as a privileged structure for targeting this oncogenic pathway [1]. While the patent covers a broad genus and does not provide specific IC50 data for the 5-bromo-4-ol itself, the class-level precedent establishes a higher probability of success for researchers exploring this chemical space compared to an unexplored or de novo scaffold.

Kinase Inhibition Chemical Biology Pharmaceutical Patent Landscape

Key Application Scenarios


Divergent Synthesis of Kinase Inhibitor Libraries

The primary application for this compound is as a core scaffold for the parallel synthesis of novel kinase inhibitor candidates. The 5-bromo substituent is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi), enabling the rapid generation of diverse analogs at the 5-position for structure-activity relationship (SAR) studies [1]. This is particularly relevant for medicinal chemistry programs targeting kinases such as EGFR, where the pyrido[2,3-d]pyrimidine core is a validated pharmacophore [2].

Fragment-Based Drug Discovery and Hit Expansion

With a molecular weight of 226.03 g/mol and a favorable XLogP3-AA of 0.7, this compound resides in the 'lead-like' chemical space [3]. Its rigid, zero-rotatable-bond structure makes it an ideal fragment for biophysical screening methods like surface plasmon resonance (SPR) or X-ray crystallography. Following a fragment hit, the 5-bromo group provides a direct vector for 'hit expansion' via cross-coupling to improve affinity and selectivity without necessitating de novo synthesis of a new core.

Chemical Probe Development with Defined Properties

The quantitative differences in lipophilicity (XLogP3-AA 0.7) and molecular weight compared to the unsubstituted analog provide a distinct entry point for chemical probe development [3]. A researcher seeking a probe with moderate cell permeability can select this compound over the more hydrophilic alternatives, using the difference of -0.4 in LogP as a rational design criterion to balance aqueous solubility and membrane penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromopyrido[2,3-d]pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.